3-chloro-2-[(2R)-3-(4-methylphenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine
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Overview
Description
3-chloro-2-[(2R)-3-(4-methylphenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine is a complex organic compound with a molecular formula of C15H10ClF3N2 and a molecular weight of 310.70 . This compound is characterized by its unique structure, which includes a pyridine ring substituted with chloro, azirinyl, and trifluoromethyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
The synthesis of 3-chloro-2-[(2R)-3-(4-methylphenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the formation of the azirinyl ring followed by its attachment to the pyridine ring. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry and high yield. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining purity and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The azirinyl group can be oxidized or reduced under specific conditions, altering the compound’s chemical properties.
Coupling Reactions: The pyridine ring can undergo coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-chloro-2-[(2R)-3-(4-methylphenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Mechanism of Action
The mechanism of action of 3-chloro-2-[(2R)-3-(4-methylphenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyridine derivatives with chloro, azirinyl, and trifluoromethyl substitutions. These compounds share some chemical properties but differ in their reactivity and applications. For example:
3-chloro-2-[(2R)-3-(4-methylphenyl)-2H-azirin-2-yl]-4-(trifluoromethyl)pyridine: Similar structure but different substitution pattern, leading to variations in chemical reactivity.
2-chloro-3-[(2R)-3-(4-methylphenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine: Different position of the chloro group, affecting its interaction with other molecules.
Properties
IUPAC Name |
3-chloro-2-[(2R)-3-(4-methylphenyl)-2H-azirin-2-yl]-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N2/c1-8-2-4-9(5-3-8)12-14(21-12)13-11(16)6-10(7-20-13)15(17,18)19/h2-7,14H,1H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBGRPFHZVHIMW-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N[C@@H]2C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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